In-Depth Technical Guide: Chemical Structure and Physicochemical Properties of 4-Chloro-2-iodo-3,5-dimethylphenol
In-Depth Technical Guide: Chemical Structure and Physicochemical Properties of 4-Chloro-2-iodo-3,5-dimethylphenol
Executive Summary
4-Chloro-2-iodo-3,5-dimethylphenol (CAS: 38730-45-9) is a highly substituted, multi-halogenated phenol derivative. By introducing a heavy iodine atom into the well-established antimicrobial framework of 4-chloro-3,5-dimethylphenol (chloroxylenol or PCMX)[1], researchers have engineered a molecule with significantly altered lipophilicity, steric bulk, and electronic distribution. This technical whitepaper provides a comprehensive analysis of its structural properties, synthetic methodologies, and the physicochemical mechanisms that govern its utility in advanced chemical and biological applications.
Chemical Structure and Physicochemical Profiling
Structural Causality and Electronic Effects
The core structure of 4-chloro-2-iodo-3,5-dimethylphenol consists of a phenol ring substituted with a hydroxyl group at C1, an iodine atom at C2, methyl groups at C3 and C5, and a chlorine atom at C4.
The strategic placement of the iodine atom at the ortho position (C2) relative to the hydroxyl group induces two critical physicochemical shifts:
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Inductive Electron Withdrawal (pKa Modulation): The electronegative halogens pull electron density away from the phenoxide anion. While PCMX has a pKa of approximately 9.7[1], the addition of the ortho-iodine further stabilizes the conjugate base via inductive effects, lowering the pKa to an estimated 8.5–8.8. This ensures a higher fraction of the molecule can act as a potent hydrogen-bond donor at physiological pH.
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Heavy Atom Effect (Lipophilicity): Iodine is highly polarizable and lipophilic. Its incorporation significantly increases the partition coefficient (LogP), driving the molecule's preference for hydrophobic environments such as bacterial lipid bilayers.
Quantitative Data Summary
The following table summarizes the key physicochemical parameters of 4-chloro-2-iodo-3,5-dimethylphenol compared to its non-iodinated precursor[1][2].
| Parameter | 4-Chloro-2-iodo-3,5-dimethylphenol | 4-Chloro-3,5-dimethylphenol (PCMX) |
| CAS Number | 38730-45-9 | 88-04-0 |
| Molecular Formula | C8H8ClIO | C8H9ClO |
| Molecular Weight | 282.51 g/mol | 156.61 g/mol |
| Predicted LogP | ~4.3 | 3.27 |
| Predicted pKa | ~8.8 | 9.7 |
| Aromatic Substitution | Pentasubstituted | Tetrasubstituted |
Synthesis and Experimental Methodologies
The synthesis of 4-chloro-2-iodo-3,5-dimethylphenol is achieved via the electrophilic aromatic iodination of PCMX. Because the aromatic ring is already electron-rich due to the hydroxyl and methyl groups, iodination occurs readily at the unsubstituted ortho position (C2)[3][4].
Step-by-Step Protocol: Iron(III)-Catalyzed Electrophilic Iodination
To ensure high regioselectivity and avoid poly-halogenation or oxidative degradation, a Lewis acid-catalyzed activation of N-iodosuccinimide (NIS) is employed[3][4].
Reagents & Materials:
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Substrate: 4-Chloro-3,5-dimethylphenol (10.0 mmol)
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Iodinating Agent: N-Iodosuccinimide (NIS) (10.5 mmol)
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Catalyst: Iron(III) chloride (FeCl3) or Iron(III) triflimide (5 mol%)
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Solvent: Acetonitrile or 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM]NTf2) (20 mL)
Workflow:
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Preparation: Dissolve 10.0 mmol of 4-chloro-3,5-dimethylphenol in 20 mL of the selected solvent under an inert nitrogen atmosphere.
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Catalyst Activation: Add 5 mol% of the Iron(III) catalyst. The Lewis acid coordinates with the carbonyl oxygens of NIS, increasing the electrophilicity of the iodine atom.
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Iodination: Slowly add 10.5 mmol of NIS to the reaction flask at 0°C to prevent uncontrolled exothermic side reactions.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the conversion via TLC (petroleum ether/ethyl acetate, 19:1) or HPLC.
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Quenching: Once the starting material is consumed, quench the reaction with 15 mL of saturated aqueous sodium thiosulfate (Na2S2O3) to neutralize any residual electrophilic iodine.
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Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic phases over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield pure 4-chloro-2-iodo-3,5-dimethylphenol.
Caption: Workflow for the electrophilic iodination of 4-chloro-3,5-dimethylphenol.
Mechanism of Action and Biological Implications
Halogenated phenols are renowned for their broad-spectrum antimicrobial properties. The mechanism of action is fundamentally physicochemical, relying on the molecule's ability to disrupt the bacterial cell envelope[1][5].
The introduction of the iodine atom creates a self-validating system of enhanced efficacy:
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Membrane Partitioning: The increased LogP (~4.3) drives the molecule out of the aqueous phase and into the lipid bilayer of bacterial cell membranes.
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Protein Denaturation: Once embedded in the membrane, the highly polarized hydroxyl group (activated by the ortho-iodine and para-chlorine) forms strong hydrogen bonds with the functional groups of membrane-bound proteins and enzymes.
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Cytoplasmic Leakage: This interaction induces conformational changes in the proteins, leading to the loss of membrane integrity, dissipation of the proton motive force, and subsequent leakage of intracellular components (e.g., potassium and phosphate ions)[5].
Caption: Mechanism of action for membrane disruption by halogenated phenols.
Analytical Characterization
To verify the successful synthesis and structural integrity of 4-chloro-2-iodo-3,5-dimethylphenol, the following analytical signatures are expected:
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1H NMR Spectroscopy: The pentasubstituted aromatic ring leaves only one proton at the C6 position. This will appear as a distinct singlet in the aromatic region (δ ~6.8 ppm). The two methyl groups will appear as separate singlets (δ ~2.3 ppm) due to the loss of symmetry compared to PCMX. The phenolic -OH proton will be shifted downfield due to intramolecular hydrogen bonding with the adjacent iodine atom.
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Mass Spectrometry (MS): The mass spectrum will display a highly characteristic isotopic pattern. The molecular ion peak [M]+ will appear at m/z 282 (for 35Cl) and m/z 284 (for 37Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Iodine (127I) is monoisotopic, so it does not complicate the isotopic cluster but adds exactly 126.9 amu to the base mass.
References
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The Journal of Organic Chemistry. "Iron(III)-Catalyzed Chlorination of Activated Arenes". ACS Publications. Available at:[Link]
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PubChem. "4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723". National Center for Biotechnology Information. Available at:[Link]
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PMC. "Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N‑Iodosaccharin". National Institutes of Health. Available at:[Link]
-
Wikipedia. "p-Chlorocresol". Available at:[Link]
Sources
- 1. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-chloro-2-iodo-3,5-dimethylphenol | 38730-45-9 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N‑Iodosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-Chlorocresol - Wikipedia [en.wikipedia.org]
